molecular formula C12H12NO4P B1451342 Diphenyl aminooxyphosphonate CAS No. 88088-31-7

Diphenyl aminooxyphosphonate

Cat. No. B1451342
CAS RN: 88088-31-7
M. Wt: 265.2 g/mol
InChI Key: UINZSQJVKLWNOU-UHFFFAOYSA-N
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Patent
US09340547B2

Procedure details

Sodium hydride (4.40 g, 0.11 mol, 60% in hexanes) was suspended in DMF (550 ml) under nitrogen atmosphere. Once cooled at −5° C., methyl 1H-pyrrole-2-carboxylate (11.0 g, 0.09 mol) dissolved in DMF (182 ml) was dropwise added and vigorously stirred for 30. 277 ml more of DMF was added and then 0-(diphenylphosphoryl)hydroxylamine (32.8 g, 0.14 mol) was introduced into the reaction mixture. The reaction mixture was stirred at room temperature for 4 h. Once the reaction is over, 11 of saturated sodium thiosulfate solution (×5H2O) was added and the mixture was warmed to 80° C. for 1 h. Once at room temperature, 11 of ethyl ether was added and the phases separated. The aqueous phase was twice extracted with ethyl ether. The organic phase was washed with water and brine, dried over magnesium sulphate, filtered and the solvent evaporated under reduced pressure. 10.41 g (81.1% yield) of the final compound were obtained.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
182 mL
Type
solvent
Reaction Step Two
Quantity
32.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
550 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
81.1%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]([O:10][CH3:11])=[O:9].C1C=CC(OP(O[NH2:29])(OC2C=CC=CC=2)=O)=CC=1.S([O-])([O-])(=O)=S.[Na+].[Na+]>CN(C=O)C.C(OCC)C>[NH2:29][N:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]([O:10][CH3:11])=[O:9] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)OC
Name
Quantity
182 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
32.8 g
Type
reactant
Smiles
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)ON
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
550 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
vigorously stirred for 30
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 4 h
Duration
4 h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 80° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was twice extracted with ethyl ether
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NN1C(=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.41 g
YIELD: PERCENTYIELD 81.1%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.